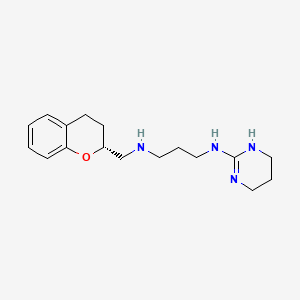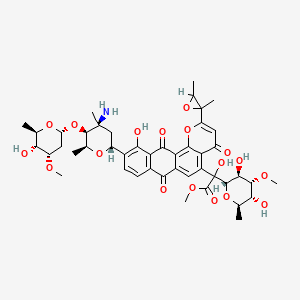
Hydroxypropylcellulose
概要
説明
Hydroxypropyl cellulose (HPC) is a neutral polysaccharide prepared by reacting propylene oxide with alkali cellulose at high temperatures and pressure . It is soluble in water and many polar organic solvents . HPC is widely used as a food additive and in drug delivery systems .
Synthesis Analysis
HPC is synthesized from bacterial cellulose produced by Acetobacter xylinum. The bacterial cellulose reacts with propylene oxide under different conditions while diluted by toluene . The effects of mass ratio of bacterial cellulose to propylene oxide, dilutability of toluene, reaction temperature, and time were investigated . Another method involves the preparation of hydroxypropyl cellulose microfibers by high-speed rotary spinning .
Molecular Structure Analysis
HPC is an ether of cellulose where some of the hydroxyl groups of the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups . The oxidation reactions were carried out first using TEMPO, sodium hypochlorite, and sodium bromide, then sodium periodate (NaIO4), for 5 hours .
Chemical Reactions Analysis
HPC is a surface-active polymer that can change its solubility as a function of temperature . This makes HPC interesting for responsive foams, where macroscopic properties need to be reversibly changed on demand . The oxidation reactions were carried out first using TEMPO, sodium hypochlorite, and sodium bromide, then sodium periodate (NaIO4), for 5 hours .
Physical And Chemical Properties Analysis
HPC is soluble in cold water, ethanol, acetone, and many organic solvents . It is insoluble in hot water . HPC has a combination of hydrophobic and hydrophilic groups, so it has a lower critical solution temperature (LCST) at 45 °C . At temperatures below the LCST, HPC is readily soluble in water; above the LCST, HPC is not soluble .
科学的研究の応用
1. Pharmaceutical Tablet Binder
Hydroxypropylcellulose (HPC) has been studied as a pharmaceutical tablet binder. Research shows that the level of HPC in a tablet formulation affects both tablet hardness and dissolution time. Predictive models have been developed for tablet hardness and dissolution time based on the binder or binder-drug ratio, aiding in the optimization of tablet formulations (Harcum et al., 1998).
2. Hydrogel Formation
HPC has been investigated for its ability to form hydrogels when irradiated in aqueous solutions. These hydrogels display thermally reversible swelling characteristics and superior mechanical properties, making them suitable for various applications including biodegradable materials (Wach et al., 2002).
3. Cellulosic Hydrogels for Tissue Engineering
In tissue engineering, the thermal responsive phase behavior of HPC is exploited to produce 3D interconnected macroporous hydrogels. These hydrogels, formed in aqueous environments, demonstrate interconnected macroporosity, high water content, and mechanical integrity similar to soft tissues. They have shown cytocompatibility with various cell types and minimal inflammatory response in in vivo tests (Yue et al., 2010).
作用機序
Target of Action
The primary target of 4-(1-aminopropyl)-n,n,3-trimethylaniline is the Glutamate receptor ionotropic NMDA 2B (NMDAR2B) . This receptor plays a crucial role in the central nervous system, mediating excitatory synaptic transmission. It is involved in synaptic plasticity, a cellular mechanism for learning and memory .
Mode of Action
The compound interacts with its target, the NMDAR2B, by binding to it. This binding can modulate the receptor’s activity, influencing the sensitivity to glutamate and channel kinetics
Biochemical Pathways
The compound is involved in the biosynthesis of polyamines, which are small aliphatic polycations present in all eukaryotes . It participates in the transfer of aminopropyl groups derived from decarboxylated S-adenosyl-methionine (dcAdoMet or dcSAM) to propylamine acceptors to produce polyamines . These polyamines play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
It’s known that many amines, including this compound, undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
The result of the compound’s action is the modulation of NMDAR2B activity, which can influence neural signaling and synaptic plasticity . Additionally, its involvement in polyamine biosynthesis can impact various cellular processes, including cell growth and apoptosis .
Safety and Hazards
将来の方向性
HPC is a surface-active polymer that can change its solubility as a function of temperature . This makes HPC interesting for responsive foams, where macroscopic properties need to be reversibly changed on demand . This insight into wet strength mechanisms of the keto-HPC/polyamine system can thus lead to new opportunities for the development of alternative biobased wet strength agents where molecular weight dependence of the wet tensile properties allows for a fine tuning of mechanical properties in the wet state .
生化学分析
Cellular Effects
Related compounds have been shown to exhibit anti-inflammatory and analgesic activity .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-(1-Aminopropyl)-N,N,3-Trimethylaniline in laboratory settings
Dosage Effects in Animal Models
Currently, there is no available data on the dosage effects of 4-(1-Aminopropyl)-N,N,3-Trimethylaniline in animal models
Metabolic Pathways
The metabolic pathways involving 4-(1-Aminopropyl)-N,N,3-Trimethylaniline are not well-characterized
特性
IUPAC Name |
4-(2-aminopropyl)-N,N,3-trimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13/h5-7,10H,8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQMYSHATTXRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868442 | |
| Record name | 4-(2-Aminopropyl)-N,N,3-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77502-96-6 | |
| Record name | 4-(Dimethylamino)-α,2-dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77502-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















